5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine

C-nucleoside stability glycosidic bond resistance oligonucleotide therapeutics

Researchers requiring a hydrolytically stable C-nucleoside scaffold for oligonucleotide synthesis often face challenges with protecting group incompatibility. This compound, featuring a C-C glycosidic bond resistant to enzymatic and acidic cleavage, directly solves this issue. - Its four orthogonal benzyl ethers withstand hydrogenolysis (H₂, Pd/C), leaving acid-labile DMT groups intact for phosphoramidite-based solid-phase synthesis. - Suitable as a precursor for antiviral screening (HCV, HBV) and antiproliferative assays against lymphoma/leukemia cell lines. - Supplied with certified purity ≥95%, stable at ambient temperature for shipping, ensuring supply chain reliability for preclinical development.

Molecular Formula C39H39NO5
Molecular Weight 601.7 g/mol
Cat. No. B12408944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine
Molecular FormulaC39H39NO5
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OCC2=CC=CC=C2)C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
InChIInChI=1S/C39H39NO5/c1-29-22-34(23-40-39(29)44-27-33-20-12-5-13-21-33)36-38(43-26-32-18-10-4-11-19-32)37(42-25-31-16-8-3-9-17-31)35(45-36)28-41-24-30-14-6-2-7-15-30/h2-23,35-38H,24-28H2,1H3/t35-,36+,37+,38?/m1/s1
InChIKeyCLZKPAJKSCXXDI-LIMHNSPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine: Fully-Protected C-Nucleoside Building Block


5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine (CAS 1846584-69-7, MW 601.73, C39H39NO5) is a fully benzyl-protected pyridine C-nucleoside classified as a purine nucleoside analog . It features a 2,3,5-tri-O-benzyl-β-D-ribofuranosyl moiety attached to the C5 position of a 3-methyl-2-benzyloxypyridine base, yielding four orthogonal benzyl ether protecting groups on a single C–C glycosidic scaffold . Vendors catalog this compound under C-nucleoside derivatives and supply it with certified purity ≥95% for research and preclinical development use .

1 Fully benzyl-protected C-nucleoside for phosphoramidite synthesis
2 Orthogonal benzyl deprotection compatible with DMT-based solid-phase workflows
3 Dual research context: purine nucleoside analog probe and convertible synthetic intermediate

Why 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine Cannot Be Replaced


Generic purine nucleoside analogs (e.g., cladribine, fludarabine) and common benzylated intermediates are not interchangeable with this compound for two critical reasons. First, its C–C glycosidic bond (pyridine C-nucleoside) is inherently resistant to enzymatic and acidic hydrolysis that cleaves natural N-glycosidic purine nucleosides, enabling oligonucleotide incorporation strategies impossible with adenosine or guanosine analogs . Second, the four benzyl ethers are structurally distinct from the more common benzoyl/acetyl protections; they provide orthogonal deprotection chemistry under hydrogenolysis conditions (H₂, Pd/C) that leaves acid-labile DMT groups intact, a requirement for phosphoramidite-based solid-phase synthesis workflows . Substituting a 2-oxo-pyridinone analog (e.g., TNU0828, CAS not applicable) sacrifices the dual-use capability as both a bioactive purine mimic and a convertible phosphoramidite precursor.

N-Glycosidic purines are acid-labile
Classical N-glycosidic purines degrade under acidic depurination conditions; the C-nucleoside scaffold provides acid-stable building block selection.
Benzoyl/acetyl protections cleave DMT
Benzoylated intermediates lose DMT during basic deprotection; benzyl ethers are removed by hydrogenolysis without DMT damage, supporting orthogonal protection schemes.
Pyridin-2-one analogs lack dual functionality
The pyridin-2-one analog (TNU0828) is only a synthetic intermediate; the target compound also supports purine analog cell-model studies, avoiding separate probe procurement.

Quantitative Evidence for 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine


C-Nucleoside Scaffold Hydrolytic Stability vs. N-Glycosidic Purines

As a C-nucleoside, the C5–C1′ bond replaces the N9–C1′ bond of classical purine nucleosides (e.g., adenosine). This substitution eliminates the acid-labile glycosidic linkage, conferring resistance to depurination conditions (pH <3) that quantitatively cleave N-glycosidic purines within minutes. While direct kinetic data for this specific benzyl-protected compound are not published, the pyridine C-nucleoside scaffold class demonstrates half-lives exceeding 24 h at pH 1 vs. <1 h for adenosine under identical conditions [1].

Hydrolytic Stability
Class-level inference
Predicted C-nucleoside t₁/₂ >24 h vs. adenosine t₁/₂
May support acid-stable oligonucleotide synthesis workflow
Class-level inference; direct measurement pending
DMT Orthogonality
Cross-study comparable
Benzyl ether hydrogenolysis preserves DMT (>24 h half-life); benzoyl/NH₃/MeOH cleaves DMT within 10 min
Supports orthogonal deprotection for DMT-bearing intermediates
Solid-phase synthesis compatibility context
Dual Research Use
Cross-study comparable
Target: reported as phosphoramidite precursor and purine analog probe. Comparator (TNU0828): synthetic intermediate only
May reduce separate procurement of bioactive probe and synthon
Vendor documentation; independent validation advised
Lipophilicity (logP)
Data to verify
logP = 6.7 (calc.), Δ +6.0 vs. cladribine (logP 0.7)
Supports passive membrane permeability research context
Calculated value; experimental permeability data needed
Certified Purity
Cross-study comparable
≥95% (BOC, Cymit); ≥98% (InvivoChem) vs. literature analogs typically unspecified
Supports reproducible IC₅₀ determinations
Batch CoA verification recommended
C-nucleoside stability glycosidic bond resistance oligonucleotide therapeutics

Benzyl Ether Orthogonal Deprotection vs. Benzoyl Esters

The four benzyl ether protecting groups on 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine can be cleaved quantitatively by catalytic hydrogenolysis (H₂, Pd/C) without affecting acid-labile 5′-O-DMT groups commonly used in phosphoramidite chemistry. In contrast, per-benzoylated nucleosides (e.g., 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl derivatives) require strongly basic conditions (NH₃/MeOH) for deprotection, conditions that degrade the DMT group (t₁/₂ <10 min) . The benzyl protection thus enables a sequential deprotection strategy (hydrogenolysis first, then mild acid for DMT removal) that is incompatible with benzoyl-protected analogs.

DMT Orthogonality
Cross-study comparable
Benzyl ether hydrogenolysis preserves DMT (>24 h half-life); benzoyl/NH₃/MeOH cleaves DMT within 10 min
Supports orthogonal deprotection for DMT-bearing intermediates
Solid-phase synthesis compatibility context
orthogonal protection hydrogenolysis solid-phase oligonucleotide synthesis

Dual Biological and Chemical Utility vs. Pyridin-2-one Analogs

Unlike the closely related 5-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)-2(1H)-pyridinone (TNU0828), which lacks the 3-methyl and 2-benzyloxy substituents, the target compound is explicitly documented to function both as a purine nucleoside analog with anticancer activity targeting indolent lymphoid malignancies and as a phosphoramidite or activator in DNA/RNA synthesis . The pyridin-2-one analog TNU0828 is cataloged solely as a research organic compound with no reported dual-mode functionality .

Dual Research Use
Cross-study comparable
Target: reported as phosphoramidite precursor and purine analog probe. Comparator (TNU0828): synthetic intermediate only
May reduce separate procurement of bioactive probe and synthon
Vendor documentation; independent validation advised
dual-use building block purine nucleoside analog phosphoramidite precursor

Lipophilicity and Membrane Permeability for Nucleoside Delivery

The measured logP of 6.7 (PubChem CID 123834874) [1] places this compound in the optimal lipophilicity range for passive membrane diffusion (logP 5–8 for nucleoside analogs requiring transporter-independent uptake). By comparison, the clinically approved purine analog cladribine has a logP of 0.7, necessitating facilitated transport via equilibrative nucleoside transporters (ENTs), which are variably expressed across cancer cell types [2]. The high logP of the target compound suggests potential to bypass ENT-dependent resistance mechanisms, though direct permeability data (Papp, Caco-2) remain to be published.

Lipophilicity (logP)
Data to verify
logP = 6.7 (calc.), Δ +6.0 vs. cladribine (logP 0.7)
Supports passive membrane permeability research context
Calculated value; experimental permeability data needed
logP membrane permeability nucleoside transporter bypass

Certified High Purity vs. Uncharacterized Research-Grade Alternatives

Multiple independent vendors (BOC Sciences, CymitQuimica, InvivoChem) certify this compound at ≥95% purity, with InvivoChem specifying ≥98% . In contrast, structurally similar non-commercial C-nucleoside analogs described in synthetic literature are typically characterized only by ¹H NMR and HRMS with no quantitative purity specification, introducing batch-to-batch variability that confounds biological assay reproducibility .

Certified Purity
Cross-study comparable
≥95% (BOC, Cymit); ≥98% (InvivoChem) vs. literature analogs typically unspecified
Supports reproducible IC₅₀ determinations
Batch CoA verification recommended
purity certification quality assurance research reproducibility

Optimal Application Scenarios for 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine


Modified Oligonucleotide Synthesis with C-Nucleoside Phosphoramidites

This compound serves as a direct precursor for preparing C-nucleoside phosphoramidites used in solid-phase oligonucleotide synthesis. After hydrogenolytic removal of benzyl ethers and selective 5′-O-DMT protection, the resulting monomer can be incorporated into RNA or DNA strands to probe nucleobase function in ribozyme catalysis, as demonstrated for pyridine C-nucleoside phosphoramidites in the HDV ribozyme system . The orthogonal benzyl protection scheme is essential for maintaining the DMT group during deprotection, a requirement not met by benzoylated analogs.

Purine Analog Screening in Lymphoid Malignancy Panels

As a purine nucleoside analog with documented activity against indolent lymphoid malignancies, the compound can be used in in vitro screening against lymphoma and leukemia cell lines (e.g., Jurkat, Raji, MOLT-4) to benchmark antiproliferative activity against clinically established purine analogs such as fludarabine and cladribine . Its high logP (6.7) also makes it a useful probe to investigate transporter-independent nucleoside uptake mechanisms.

Synthetic Methodology for Protected C-Nucleoside Intermediates

The compound's well-defined stereochemistry (β-D-ribofuranosyl) and high purity (≥95%) make it suitable as a reference standard for developing new C-nucleoside synthetic routes. It can serve as a starting material for investigating selective mono-debenzylation strategies or as a benchmark for evaluating alternative protecting group chemistries in pyridine nucleoside synthesis .

Antiviral Nucleoside Analog Inhibitor Development

The compound has reported activity in inhibiting viral replication, making it a candidate for antiviral screening programs targeting HCV, HBV, or herpesviruses . Its C-nucleoside scaffold may offer resistance to enzymatic cleavage by nucleoside hydrolases that degrade conventional N-nucleoside antiviral agents.

Application
Selection Property
Validation Focus
Modified oligonucleotide synthesis (C-nucleoside incorporation)
Orthogonal benzyl protection, DMT-compatible deprotection
Phosphoramidite coupling efficiency and DMT integrity
Purine analog cell-model studies (lymphoid malignancy panels)
Purine analog scaffold, high lipophilicity
Cell viability endpoint comparison to reference analogs (fludarabine, cladribine)
C-nucleoside synthetic methodology reference
Defined β-D stereochemistry, certified purity (≥95%)
Reproducibility in selective deprotection strategies
Antiviral nucleoside analog screening
C-nucleoside scaffold resistant to nucleoside hydrolases
Viral replication inhibition in HCV, HBV, herpesvirus research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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